molecular formula C16H25N B037657 Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- CAS No. 112937-99-2

Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-

Cat. No. B037657
M. Wt: 231.38 g/mol
InChI Key: XQDVRUGUNUMSOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-component reactions and intricate steps to introduce specific functional groups. For instance, (E)-Methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was synthesized via a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine, demonstrating the complexity and versatility of synthesizing piperidine compounds (Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of the piperidine ring, which can significantly influence the compound's physical and chemical properties. For example, the crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, showcases hydrogen bonding and C-H…π interactions, highlighting the complexity of interactions within these molecules (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives engage in various chemical reactions, reflecting their reactive nature. Their chemical properties, such as reactivity towards acids, bases, and other organic compounds, are pivotal in synthesizing numerous pharmaceuticals and materials. The synthesis of N-acyl-N-phenyl ureas of piperidine and substituted piperidines with anti-inflammatory and anti-proliferative activities showcases the chemical versatility and potential applications of piperidine derivatives (Ranise et al., 2001).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The crystal structure, as well as intra- and intermolecular interactions, play a crucial role in determining these properties. For example, the crystal structure analysis of 4,4-Dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione provides insights into how molecular packing can affect the physical properties of these compounds (Rajnikant et al., 2010).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Arylcycloalkylamines, including phenyl piperidines, play a significant role in the development of pharmacophores for antipsychotic agents. The incorporation of arylalkyl substituents, such as 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-piperidine, enhances the potency and selectivity of compounds targeting D2-like receptors. This modification contributes to the selectivity and potency of synthesized agents at these receptors, indicating its potential in the design of novel antipsychotic medications (Sikazwe et al., 2009).

Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives, which include the piperidine subgroup, have shown significant therapeutic potential across a broad range of applications, from CNS agents to anticancer, cardio-protective agents, and more. The flexibility of the piperazine and piperidine scaffold enables the design of drug-like molecules with diverse pharmacological profiles, underlining the importance of these structures in drug discovery and development (Rathi et al., 2016).

Anti-mycobacterial Activity

Compounds based on the piperidine structure, such as 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-piperidine, have been investigated for their potential against Mycobacterium tuberculosis. Their structural framework, which incorporates the piperidine unit, has shown promising activity against multidrug-resistant and extremely drug-resistant strains of tuberculosis. This highlights the significance of piperidine derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Safety And Hazards

Piperidine is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-”, is an important task of modern organic chemistry .

properties

IUPAC Name

4-[(4-tert-butylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-16(2,3)15-6-4-13(5-7-15)12-14-8-10-17-11-9-14/h4-7,14,17H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDVRUGUNUMSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443182
Record name Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-

CAS RN

112937-99-2
Record name Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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